2-[3-(benzyloxy)azetidin-1-yl]acetic acid
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Overview
Description
2-[3-(benzyloxy)azetidin-1-yl]acetic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a benzyloxy group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for 2-[3-(benzyloxy)azetidin-1-yl]acetic acid are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzyloxy)azetidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(benzyloxy)azetidin-1-yl]acetic acid has several scientific research applications:
Mechanism of Action
the azetidine ring is known to interact with various molecular targets and pathways, potentially influencing biological activity . The benzyloxy group may also play a role in modulating the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Azetidineacetic acid: Lacks the benzyloxy group, making it less versatile in terms of chemical reactivity.
3-(Phenylmethoxy)azetidine: Similar structure but lacks the acetic acid moiety, affecting its solubility and reactivity.
Uniqueness
2-[3-(benzyloxy)azetidin-1-yl]acetic acid is unique due to the presence of both the benzyloxy group and the acetic acid moiety, which confer distinct chemical and biological properties . This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2639441-33-9 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
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